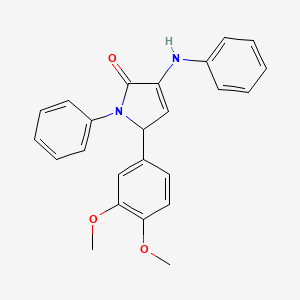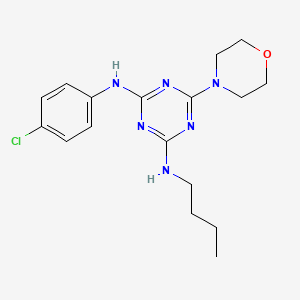![molecular formula C17H16BrNO4S B11652096 Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties This particular compound is characterized by the presence of an ethyl ester group, an acetyl group, a bromobenzamido group, and a methyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced via a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine group on the thiophene ring.
Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The ethyl ester group can be introduced through an esterification reaction, where the carboxylic acid group on the thiophene ring reacts with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromobenzamido group to an amine group or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromobenzamido group can facilitate binding to specific proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids. The acetyl and ester groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the body.
相似化合物的比较
ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
- ETHYL 2-(2-BROMOBENZAMIDO)-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE : This compound has a similar structure but includes a pyridine ring fused to the thiophene ring, which can alter its chemical and biological properties.
- 5-BROMO-2-METHYLTHIOPHENE-3-CARBOXYLIC ACID : This compound lacks the acetyl and ethyl ester groups, making it less complex and potentially less versatile in chemical reactions.
- 2-ACETYL-5-BROMOTHIOPHENE : This compound is simpler, with only an acetyl and bromine substituent on the thiophene ring, which may limit its applications compared to the more complex ETHYL 5-ACETYL-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE.
属性
分子式 |
C17H16BrNO4S |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-2-[(2-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16BrNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H,19,21) |
InChI 键 |
RNXLWXRWTDYXBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11652016.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652017.png)

![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

